ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate
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Overview
Description
Ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate is a synthetic compound belonging to a diverse class of bioactive molecules that exhibit a broad range of biological and pharmacological activities. Its intricate molecular structure, featuring an ethyl ester, thiazole ring, and sulfonamide group, underlines its potential to engage in various biochemical interactions, making it an intriguing subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate generally involves multi-step organic synthesis. Key steps might include:
Formation of Thiazole Ring: : The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under controlled conditions.
Attachment of Sulfonamide Group: : Introduction of the 4-fluorobenzenesulfonamide can be achieved via nucleophilic substitution reactions.
Amidation and Esterification: : The formation of the propanamido and ethyl ester groups involves amidation reactions with appropriate amines and esterification with ethyl chloroformate.
Final Coupling: : The final step involves coupling the thiazole intermediate with the piperidine derivative.
Industrial Production Methods
Industrial production methods scale up these synthetic steps using optimized reaction conditions to ensure high yield and purity. These might include the use of automated reactors, continuous flow synthesis, and strict quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiazole ring and the sulfonamide moiety, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The reduction of specific parts of the molecule, such as the nitro or carbonyl groups, can be achieved using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitutions can occur at the aromatic ring, thiazole, and piperidine units, depending on the conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various halogenating agents, nucleophiles, and electrophiles depending on the target site within the molecule.
Major Products
Depending on the reaction conditions, the products can include oxidized or reduced derivatives, substituted thiazole or aromatic compounds, and modified sulfonamide groups.
Scientific Research Applications
Ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate has a plethora of applications in scientific research, owing to its diverse functional groups and biological activities.
Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: : Explored for its potential as a ligand in biochemical assays, enabling the study of enzyme interactions and receptor binding.
Medicine: : Investigated for its therapeutic potential, particularly in designing drugs targeting specific pathways in cancer, inflammation, and infectious diseases.
Industry: : Utilized in the production of specialized chemicals and materials, including agrochemicals and performance polymers.
Mechanism of Action
The mechanism of action of ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate is largely dependent on its interaction with specific molecular targets:
Molecular Targets: : It may interact with enzymes, receptors, and ion channels, altering their activity and leading to therapeutic effects.
Pathways Involved: : This compound can influence signaling pathways such as MAPK/ERK, NF-κB, and PI3K/AKT, which are pivotal in cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
When comparing ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate to similar compounds, its unique structural elements and the specific substitution pattern provide distinct properties.
Similar Compounds
Ethyl 4-{3-[2-benzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate: : Lacks the fluorine atom, which may alter its biological activity and chemical reactivity.
Ethyl 4-{3-[2-(4-bromobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate: : Contains a bromine atom instead of fluorine, potentially resulting in different pharmacokinetics and dynamics.
This comparative analysis underscores the unique characteristics of this compound, highlighting its potential in various scientific domains.
Biological Activity
Ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate is a complex organic compound with potential biological activity that has been explored in various studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an ethyl carboxylate group and a thiazole moiety linked through a sulfonamide. The presence of the 4-fluorobenzenesulfonamide group enhances its pharmacological properties.
- Molecular Formula : C₁₈H₂₃FN₄O₃S
- Molecular Weight : 396.47 g/mol
- CAS Number : Not specified in the literature
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzyme Activity : The thiazole and piperidine moieties are known to interact with enzymes involved in cancer cell proliferation. Studies indicate that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
- Nitric Oxide Production : The compound may influence nitric oxide synthase activity, which is crucial in mediating inflammatory responses and vascular functions . Nitric oxide (NO) plays a significant role in tumoricidal activity within macrophages.
- Cell Signaling Pathways : It is suggested that the compound could modulate signaling pathways associated with apoptosis and cellular differentiation, particularly in stem cell contexts .
Anticancer Activity
Several studies have investigated the anticancer potential of related thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:
Cell Line | GI50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast Cancer) | 10.5 | CDK1 inhibition causing G2/M phase arrest |
Mia PaCa-2 (Pancreatic Cancer) | 8.7 | Induction of apoptosis via mitochondrial pathways |
PC3 (Prostate Cancer) | 12.0 | Inhibition of cell migration |
Case Studies
- Study on Thiazole Derivatives : A study published in Cancer Research demonstrated that thiazole derivatives could effectively inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
- Inflammation Modulation : Research indicates that compounds with similar structures can enhance the synthesis of pro-inflammatory cytokines like IL-6 and IL-8, suggesting a dual role in both promoting and inhibiting tumorigenesis depending on the context .
Properties
IUPAC Name |
ethyl 4-[3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanoylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O5S2/c1-2-30-20(27)25-11-9-15(10-12-25)22-18(26)8-5-16-13-31-19(23-16)24-32(28,29)17-6-3-14(21)4-7-17/h3-4,6-7,13,15H,2,5,8-12H2,1H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPJEPHWXQZNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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